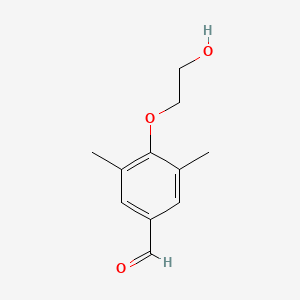

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIWVVONGPLSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651812 | |

| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039948-89-4 | |

| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde from 4-hydroxy-3,5-dimethylbenzaldehyde

Foreword: The Strategic Importance of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

This compound is a bespoke chemical entity of significant interest to the pharmaceutical and material science sectors. Its unique molecular architecture, featuring a reactive aldehyde, a hydrophilic hydroxyethoxy tail, and a sterically-shielded phenolic ether, makes it a versatile intermediate. In the realm of drug development, this compound serves as a crucial building block for synthesizing novel therapeutics targeting metabolic and inflammatory diseases.[1] The hydroxyethoxy moiety can enhance the solubility and bioavailability of drug candidates.[1] Beyond pharmaceuticals, its reactivity is harnessed in the creation of advanced polymers, high-performance coatings, and specialty adhesives.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, offer a detailed experimental workflow, and provide insights into process optimization and characterization.

The Core Chemistry: A Mechanistic Exploration of the Williamson Ether Synthesis

The conversion of 4-hydroxy-3,5-dimethylbenzaldehyde to its 2-hydroxyethoxy derivative is achieved through the venerable Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis is strategically designed in two conceptual steps: the deprotonation of the phenolic hydroxyl group followed by the nucleophilic attack of the resultant phenoxide on an alkyl halide.

Step 1: Deprotonation to Form the Nucleophile

The phenolic proton of 4-hydroxy-3,5-dimethylbenzaldehyde is acidic and can be readily removed by a suitable base to form a sodium phenoxide intermediate. This deprotonation is a critical activation step, as the resulting phenoxide is a much more potent nucleophile than the starting phenol.

Step 2: SN2 Attack and Ether Formation

The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-bromoethanol). This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group and the formation of the desired ether linkage.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure a high-yielding and reproducible synthesis.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |

| 4-hydroxy-3,5-dimethylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Starting Material | Ensure high purity (≥98%) to avoid side reactions. |

| 2-Bromoethanol | C₂H₄BrO | 124.96 | Alkylating Agent | Highly toxic and corrosive; handle with extreme care in a fume hood. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | A strong base for deprotonation of the phenol. Use pellets or a freshly prepared solution. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is crucial to prevent unwanted side reactions. A good polar aprotic solvent for SN2 reactions. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For workup and product isolation. |

| Brine (saturated NaCl solution) | NaCl(aq) | - | Washing Agent | To remove water-soluble impurities during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | To remove residual water from the organic phase. |

Step-by-Step Synthesis Workflow

-

Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

-

Base Addition : Carefully add sodium hydroxide pellets (3.2 g, 80.0 mmol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide may result in a slight color change.

-

Alkylation : To the stirred suspension, add 2-bromoethanol (6.8 mL, 96.0 mmol, 1.4 equivalents) dropwise over 15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring : Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup and Isolation :

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 300 mL of cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification : Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices: A Deeper Dive

-

Choice of Base : Sodium hydroxide is a strong and cost-effective base for deprotonating the phenolic hydroxyl group. While stronger bases like sodium hydride (NaH) could be used, NaOH is sufficient for this substrate and poses fewer handling risks. Weaker bases like potassium carbonate (K₂CO₃) could also be employed, potentially requiring longer reaction times or higher temperatures.

-

Choice of Solvent : Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation, leaving the phenoxide nucleophile relatively free to attack the alkyl halide. Protic solvents are avoided as they can solvate and deactivate the nucleophile.

-

Choice of Alkylating Agent : 2-Bromoethanol is a suitable primary alkyl halide for the Williamson ether synthesis. Primary alkyl halides are preferred as they are less prone to undergoing the competing E2 elimination reaction. 2-Chloroethanol could also be used, but the reaction would likely be slower due to the lower leaving group ability of chloride compared to bromide.

-

Temperature Control : The reaction is heated to increase the rate of reaction. However, excessive temperatures should be avoided as this can promote side reactions, such as elimination of the alkyl halide.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by a suite of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to pale yellow solid |

Predicted Spectroscopic Data:

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (a singlet around 7.6 ppm), the two methylene groups of the hydroxyethoxy chain (triplets around 4.0 and 3.8 ppm), the hydroxyl proton (a broad singlet), and the two methyl groups on the aromatic ring (a singlet around 2.3 ppm).

-

¹³C NMR : The carbon NMR spectrum should display signals for the aldehyde carbonyl carbon (around 191 ppm), the aromatic carbons (in the range of 110-160 ppm), the two methylene carbons of the hydroxyethoxy chain (around 70 and 60 ppm), and the methyl carbons (around 16 ppm).

-

FTIR (KBr, cm⁻¹) : The infrared spectrum is expected to exhibit a strong absorption band for the aldehyde C=O stretch (around 1680 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), C-O stretching vibrations for the ether linkage (around 1250 and 1050 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (EI) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 194.23, corresponding to the molecular weight of the compound.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | - Ensure the use of anhydrous solvent. - Increase reaction time or temperature moderately. - Use a stronger base like NaH if necessary. |

| Side reactions (e.g., elimination) | - Maintain the recommended reaction temperature. - Ensure the alkylating agent is added dropwise to control any exotherm. | |

| Impure Product | Presence of unreacted starting material | - Optimize reaction time and monitor carefully by TLC. - Improve the efficiency of the column chromatography purification. |

| Formation of by-products | - Ensure the purity of all starting materials. - Adhere strictly to the reaction conditions. |

Safety and Handling Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

2-Bromoethanol is highly toxic and corrosive . Handle with extreme caution and avoid inhalation, ingestion, and skin contact.

-

Sodium hydroxide is corrosive . Avoid contact with skin and eyes.

-

N,N-Dimethylformamide is a skin and eye irritant and may have reproductive toxicity . Handle with care and avoid exposure.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying principles of the Williamson ether synthesis and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate for a range of applications in drug discovery and material science. The emphasis on the causality behind each experimental choice is intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar transformations in their own research endeavors.

References

-

Acmec Biochemical. This compound. Available at: [Link].

-

"A Comprehensive Guide to this compound." (2024-09-16). Available at: [Link].

-

Master Organic Chemistry. "The Williamson Ether Synthesis." (2014-10-24). Available at: [Link].

-

Wikipedia. "Williamson ether synthesis." Available at: [Link].

-

PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. Available at: [Link].

-

NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Available at: [Link].

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

Introduction

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is a specialized aromatic aldehyde that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its unique molecular architecture, featuring a reactive aldehyde, a solubilizing hydroxyethoxy group, and a sterically hindered aromatic ring, makes it a valuable intermediate. Notably, it serves as a crucial building block in the synthesis of Apabetalone (RVX-208), an investigational drug targeting cardiovascular diseases.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established analytical principles. It further outlines detailed experimental protocols for the empirical validation of these properties, explaining the causality behind methodological choices to ensure robust and reproducible results.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further investigation. The key identifiers and structural features are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1039948-89-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][1] |

| Molecular Weight | 194.23 g/mol | [2][1] |

| Synonyms | QC-214; Benzaldehyde, 4-(2-hydroxyethoxy)-3,5-dimethyl- | [2][1] |

| InChI | InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3 | [1] |

| InChIKey | PBIWVVONGPLSAJ-UHFFFAOYSA-N | [1] |

Molecular Structure:

Figure 1: 2D Structure of this compound

The structure consists of a benzaldehyde core substituted at key positions:

-

Aldehyde Group (-CHO) at C1: This is the primary reactive site for nucleophilic addition and condensation reactions, making it a versatile synthetic handle.[3]

-

3,5-Dimethyl Groups: These flanking methyl groups provide steric hindrance around the ether linkage and may influence the conformation and reactivity of the molecule.

-

4-(2-Hydroxyethoxy) Group: This substituent is critical to the molecule's function. The ether linkage is generally stable, while the terminal primary alcohol (-OH) provides a site for further functionalization and significantly enhances hydrophilicity and aqueous solubility.[3] This property is highly desirable in drug development to improve pharmacokinetic profiles.

Section 2: Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from reaction kinetics to physiological absorption. The following table summarizes the available, primarily predicted, data for this compound.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value | Significance in Research & Development |

| Physical State | Solid / Powder | [4] |

| Boiling Point | 348.2 ± 37.0 °C | |

| Density | 1.131 ± 0.06 g/cm³ | [2] |

| pKa (Acid Dissociation Constant) | 14.24 ± 0.10 | [2] |

| Melting Point | No data available | Essential for purity assessment and solid-state characterization. |

| LogP (Octanol-Water Partition Coeff.) | No data available | A key measure of lipophilicity, crucial for predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. |

Solubility

Acidity and Ionization

The predicted pKa of 14.24 corresponds to the weakly acidic proton of the terminal alcohol.[2] This high pKa value confirms that the molecule will exist almost exclusively in its neutral, non-ionized form in the physiological pH range (typically 1.5 to 8.0). This is a critical factor for predicting its behavior in biological systems, as the charge state of a molecule heavily influences its ability to cross cell membranes.

Section 3: Structural Elucidation and Spectroscopic Analysis

Empirical confirmation of the compound's structure is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the molecule's functional groups.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton: A singlet peak expected around δ 9.8-10.0 ppm.

-

Aromatic Protons: A singlet representing the two equivalent protons on the benzene ring, expected around δ 7.5-7.8 ppm.

-

Ethoxy Protons: Two triplets, one for the -O-CH₂- group (approx. δ 4.1-4.3 ppm) and one for the -CH₂-OH group (approx. δ 3.8-4.0 ppm).

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

-

Methyl Protons: A singlet integrating to 6 protons, expected around δ 2.2-2.4 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A distinct peak in the downfield region, δ 190-195 ppm.

-

Aromatic Carbons: Peaks in the δ 120-165 ppm range, with the ether-linked carbon being the most downfield.

-

Ethoxy Carbons: Two peaks in the aliphatic region, typically δ 60-75 ppm.

-

Methyl Carbons: A peak in the upfield region, δ 15-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ from the terminal alcohol.

-

C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

-

C-O Stretch (Ether/Alcohol): Strong bands in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 194.09. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₁H₁₄O₃. Common fragmentation patterns would include the loss of the hydroxyethyl group or the aldehyde group.

-

Section 4: Experimental Protocols for Physicochemical Characterization

The validation of predicted properties is a cornerstone of scientific integrity. The following section provides streamlined, step-by-step protocols for determining key physicochemical parameters.

General Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the systematic characterization of a chemical intermediate like this compound.

Caption: Workflow for Physicochemical Property Determination.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is the gold standard for determining the saturation solubility of a compound in water.

-

Principle: An excess amount of the solid compound is agitated in a fixed volume of water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

-

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial containing a known volume of purified water (e.g., 1 mL).

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Causality: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, which is critical for accuracy.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature until a clear supernatant is observed. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated HPLC-UV method.

-

Quantification: Analyze the diluted sample by HPLC-UV. Calculate the original concentration in the supernatant based on the dilution factor and the calibration curve. The result is reported in mg/mL or µg/mL.

-

Protocol: Determination of pKa (UV-Metric Titration)

This method is ideal for compounds that possess a chromophore (like the benzaldehyde group) and whose UV-Vis spectrum changes as a function of ionization.

-

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with an acid and a base. The absorbance at several wavelengths is monitored throughout the titration. Changes in absorbance correspond to shifts in the equilibrium between the ionized and neutral species, from which the pKa can be calculated.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol). Add a small aliquot to a titration vessel containing a water/co-solvent mixture with a known ionic strength.

-

Titration: Place the vessel on an automated titrator equipped with a pH electrode and a fiber-optic UV-Vis probe.

-

Data Collection: Perform a titration with standardized HCl to determine any basic pKa values, followed by a titration with standardized KOH to determine acidic pKa values. The instrument records the full UV-Vis spectrum at each pH increment.

-

Calculation: The collected data (absorbance vs. pH) is processed by specialized software. Causality: The software uses multi-wavelength analysis to deconvolute the spectra of the neutral and ionized species, allowing for a precise calculation of the pH at which their concentrations are equal—the definition of pKa.[5]

-

Conclusion

This compound is a well-defined chemical entity with a set of physicochemical properties that make it highly suitable for its role in advanced pharmaceutical synthesis. Its defining features—a reactive aldehyde for chemical ligation and a hydroxyethoxy group for enhanced solubility—are a direct result of rational chemical design. While many of its core properties are currently based on robust computational predictions, the experimental protocols outlined in this guide provide a clear and reliable path for their empirical validation. A thorough understanding and documentation of these properties are indispensable for process optimization, quality control, and regulatory compliance in the development of novel therapeutics.

References

-

Acmec Biochemical. (n.d.). 1039948-89-4[this compound]. Retrieved from [Link]

-

Tylon Pharma Limited. (n.d.). This compound suppliers in Maharashtra. Retrieved from [Link]

-

Tylon Pharma Limited. (2024). A Comprehensive Guide to this compound. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

-

Od.N.U. Department of Organic and Bioorganic Chemistry. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

- Reinhard, M., & Drefahl, A. (1999). Handbook for estimating physicochemical properties of organic compounds. John Wiley & Sons.

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Physicochemical and ADME Properties in Drug Discovery. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). Exploring 4-Hydroxy-3,5-Dimethylbenzaldehyde: Properties and Applications. Retrieved from [Link]

Sources

A Technical Guide to 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical identity, a robust synthesis protocol, its physicochemical properties, and its significant role in the synthesis of advanced therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde that has gained prominence as a key building block in organic synthesis. Its structure features a benzaldehyde core with two methyl groups and a hydroxyethoxy substituent, which impart unique reactivity and solubility characteristics.

A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1039948-89-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥96-99% | [4][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis, starting from the readily available 4-hydroxy-3,5-dimethylbenzaldehyde. This method offers high yields and purity, making it suitable for both laboratory-scale and industrial production.

Rationale for Synthetic Strategy

The chosen synthetic route is predicated on the nucleophilic substitution of a haloalkanol by the phenoxide ion of 4-hydroxy-3,5-dimethylbenzaldehyde. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate, forming a potent nucleophile. 2-Chloroethanol is an ideal reagent for introducing the hydroxyethoxy moiety due to its bifunctional nature and commercial availability. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, thereby liberating the phenoxide anion for a rapid SN2 reaction, while not interfering with the nucleophile through hydrogen bonding.

Experimental Protocol

Materials:

-

4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 4-hydroxy-3,5-dimethylbenzaldehyde and anhydrous potassium carbonate. The flask is then flushed with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous DMF is added to the flask to create a stirrable suspension.

-

Reagent Addition: 2-Chloroethanol is added dropwise to the stirring suspension at room temperature.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, its key spectroscopic features can be reliably predicted based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.5 ppm), a singlet for the six equivalent methyl protons (~2.3 ppm), and two triplets for the ethoxy protons, corresponding to the -OCH₂- group (~4.0 ppm) and the -CH₂OH group (~3.8 ppm). A broad singlet for the hydroxyl proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons in the 120-160 ppm region, and signals for the methyl carbons (~16 ppm) and the two distinct carbons of the hydroxyethoxy group (~60-70 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch of the aldehyde at ~1690 cm⁻¹, a broad O-H stretch from the alcohol at ~3400 cm⁻¹, and C-O stretching vibrations for the ether and alcohol functionalities in the 1050-1250 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.

Applications in Drug Development

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Apabetalone (RVX-208) .[5]

The Role in Apabetalone Synthesis

Apabetalone is a first-in-class, orally active small molecule that functions as an inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, which are key epigenetic regulators of gene expression.[6][7] By selectively binding to BET proteins, Apabetalone can modulate pathways involved in cardiovascular disease, making it a promising therapeutic agent for atherosclerosis.[8]

The synthesis of Apabetalone involves the condensation of this compound with other precursors to construct the final quinazolinone scaffold. The purity and reliable supply of this aldehyde are therefore critical for the successful manufacturing of the active pharmaceutical ingredient (API).

Other Potential Applications

The unique combination of a reactive aldehyde group and a hydrophilic hydroxyethoxy chain makes this compound a versatile building block for:

-

Polymer Science: As a monomer or cross-linking agent in the synthesis of specialty polymers.

-

Fragrance Industry: The benzaldehyde moiety is a common feature in fragrance chemistry.

-

General Organic Synthesis: Its functional groups allow it to participate in a wide range of chemical reactions, including aldol condensations and Mannich reactions.[1]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate care in a laboratory or industrial setting.[1][2]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate of significant value, primarily driven by its indispensable role in the synthesis of the epigenetic modulator Apabetalone. Its well-defined synthesis and versatile chemical nature also suggest potential for broader applications. This guide provides the foundational knowledge required for professionals engaged in the research, development, and manufacturing of next-generation therapeutics.

References

- A Comprehensive Guide to this compound. (2024). Google AI Search.

-

Human Metabolome Database. ¹H NMR Spectrum for 4-Hydroxybenzaldehyde (HMDB0011718). Available at: [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum for 4-Methoxybenzaldehyde (HMDB0029686). Available at: [Link]

-

Acmec Biochemical. This compound. Available at: [Link]

-

Tylon Pharma Limited. Manufacturer of Inorganic Compounds from Mumbai, Maharashtra. Available at: [Link]

-

ResearchGate. New Synthesis of Apabetalone. Available at: [Link]

-

MDPI. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro. Available at: [Link]

-

NIST. Mass spectrum of Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Available at: [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum for 2-Methoxybenzaldehyde (HMDB0033766). Available at: [Link]

-

NIST. IR Spectrum of Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Available at: [Link]

- Google Patents. 3,5-dimethylbenzaldehyde preparation method (CN103524313A).

- Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes (EP0155335A1).

-

PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. Available at: [Link]

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available at: [Link]

- Google Patents. United States Patent (19).

- Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde (CN102557903A).

-

The Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Available at: [Link]

-

Human Metabolome Database. Metabocard for 2,4-Dimethylbenzaldehyde (HMDB0032142). Available at: [Link]

-

Tylon Pharma Limited. Methyl 3 Cyanobenzoate,4-Bromo-2 Manufacturer Exporter from Mumbai India. Available at: [Link]

-

NIH. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC. Available at: [Link]

-

PubChem. 3,5-Dimethoxybenzaldehyde. Available at: [Link]

-

NIST. 3,5-Dimethoxybenzaldehyde. Available at: [Link]

-

NIST. IR Spectrum of 3,5-Dimethoxybenzaldehyde. Available at: [Link]

-

SpectraBase. 3,4-Dimethoxy-benzaldehyde - ¹³C NMR Spectrum. Available at: [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Manufacturer of Inorganic Compounds from Mumbai, Maharashtra by Tylon Pharma Limited [exportersindia.com]

- 6. researchgate.net [researchgate.net]

- 7. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro [mdpi.com]

- 8. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural characterization of this versatile molecule.

Introduction

This compound is an aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a benzaldehyde moiety, a hydroxyethoxy group, and two methyl substituents on the aromatic ring, presents a unique combination of functional groups that can be precisely characterized using a suite of spectroscopic techniques. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide provides a detailed examination of the expected spectroscopic data and the rationale behind their interpretation.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of an organic compound in solution is as follows:[2][3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.[3]

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a singlet. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde (-CHO) |

| 7.55 | s | 2H | Aromatic (H-2, H-6) |

| 4.10 | t, J = 4.8 Hz | 2H | -OCH₂- |

| 3.95 | t, J = 4.8 Hz | 2H | -CH₂OH |

| 2.30 | s | 6H | Aromatic -CH₃ (at C-3, C-5) |

| ~2.50 | br s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (δ 9.85): The singlet at a downfield chemical shift of approximately 9.85 ppm is highly characteristic of an aldehyde proton.[6] Its deshielded nature is due to the anisotropic effect of the carbonyl group.

-

Aromatic Protons (δ 7.55): The two aromatic protons (H-2 and H-6) are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet at around 7.55 ppm. The electron-withdrawing aldehyde group and the electron-donating alkoxy and methyl groups influence their chemical shift.[7]

-

Hydroxyethoxy Protons (δ 4.10 and 3.95): The two methylene groups of the hydroxyethoxy side chain appear as triplets due to coupling with each other. The methylene group attached to the phenolic oxygen (-OCH₂-) is expected to be more deshielded (δ 4.10) than the one bearing the hydroxyl group (-CH₂OH, δ 3.95). The coupling constant (J) is typically around 5 Hz.

-

Methyl Protons (δ 2.30): The six protons of the two equivalent methyl groups at positions C-3 and C-5 will appear as a sharp singlet at approximately 2.30 ppm.[6]

-

Hydroxyl Proton (δ ~2.50): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 192.0 | Aldehyde (C=O) |

| 160.0 | Aromatic (C-4) |

| 139.0 | Aromatic (C-3, C-5) |

| 131.0 | Aromatic (C-1) |

| 129.0 | Aromatic (C-2, C-6) |

| 69.0 | -OCH₂- |

| 61.0 | -CH₂OH |

| 16.0 | Aromatic -CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 192.0): The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 192.0 ppm.[8][9]

-

Aromatic Carbons (δ 129.0 - 160.0): The six aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon attached to the oxygen (C-4) will be the most deshielded among the ring carbons, appearing around 160.0 ppm. The carbons bearing the methyl groups (C-3, C-5) will be at approximately 139.0 ppm. The carbon attached to the aldehyde group (C-1) is expected around 131.0 ppm, and the two equivalent carbons (C-2, C-6) at approximately 129.0 ppm.[10][11][12]

-

Hydroxyethoxy Carbons (δ 69.0 and 61.0): The two sp³ hybridized carbons of the ethoxy chain will appear in the range of 60-70 ppm. The carbon attached to the phenolic oxygen (-OCH₂-) is expected at a lower field (δ 69.0) compared to the terminal carbon bearing the hydroxyl group (-CH₂OH, δ 61.0).[8]

-

Methyl Carbons (δ 16.0): The two equivalent methyl carbons will give a single signal in the upfield region, around 16.0 ppm.[9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Experimental Protocol: KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet method is a standard technique for obtaining high-quality IR spectra.[10][16][17][18]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, finely ground KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |

| 3050 | Weak | Aromatic C-H stretch |

| 2950, 2870 | Medium | Aliphatic C-H stretch (methyl and methylene) |

| 2820, 2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| 1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1600, 1580 | Medium | Aromatic C=C ring stretch |

| 1250 | Strong | Aryl-O stretch (ether) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum

-

O-H Stretch (3400 cm⁻¹): A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[19][20][21][22]

-

C-H Stretches (3050, 2950, 2870, 2820, 2720 cm⁻¹): The weak absorption above 3000 cm⁻¹ is due to the aromatic C-H stretching. The medium intensity bands just below 3000 cm⁻¹ are characteristic of the aliphatic C-H stretches from the methyl and methylene groups. The two weak bands around 2820 and 2720 cm⁻¹ are the characteristic Fermi doublet for an aldehyde C-H stretch.[4][17][23]

-

C=O Stretch (1685 cm⁻¹): A strong, sharp absorption at approximately 1685 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[4][5][24]

-

Aromatic C=C Stretches (1600, 1580 cm⁻¹): Medium intensity absorptions in the 1600-1580 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.[25]

-

C-O Stretches (1250, 1050 cm⁻¹): A strong band around 1250 cm⁻¹ is expected for the aryl-O stretching of the ether linkage. Another strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.[26]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[22][27][28][29]

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a common technique for the mass analysis of volatile organic compounds.[8][24][25]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrometry Data

-

Molecular Weight: C₁₁H₁₄O₃ = 194.23 g/mol

-

Predicted Fragments (m/z): 194 (M⁺•), 179, 165, 151, 149, 121, 91, 77, 45

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 194. The fragmentation pattern will be dictated by the presence of the various functional groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

m/z 194 (Molecular Ion): The peak corresponding to the intact molecule with one electron removed.

-

m/z 179: This fragment could arise from the loss of a methyl radical (•CH₃) or a hydroxyl radical (•OH).

-

m/z 151: Loss of the C₂H₃O• radical from the hydroxyethoxy side chain.

-

m/z 149: A prominent peak resulting from the cleavage of the C-O bond of the ether linkage, followed by rearrangement. This is a common fragmentation for alkoxy benzaldehydes.

-

m/z 121: This fragment likely corresponds to the dimethyl phenol cation, formed after cleavage of the ether bond and loss of the aldehyde group.

-

m/z 91: A tropylium ion, a common fragment in compounds containing a benzyl moiety.

-

m/z 77: The phenyl cation, indicative of an aromatic ring.

-

m/z 45: A fragment corresponding to the [C₂H₅O]⁺ ion from the hydroxyethoxy side chain.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The characteristic signals and absorption bands detailed in this guide serve as a reliable reference for the identification and structural confirmation of this compound. By understanding the principles behind these spectroscopic techniques and the specific features of the molecule's spectrum, researchers can confidently verify its synthesis and purity, paving the way for its application in further scientific endeavors.

References

- 1. microbenotes.com [microbenotes.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. What is NMR? [chem.ch.huji.ac.il]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra - Kintek Solution [kindle-tech.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. microbenotes.com [microbenotes.com]

- 12. byjus.com [byjus.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. shimadzu.com [shimadzu.com]

- 15. azom.com [azom.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 18. process-nmr.com [process-nmr.com]

- 19. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 20. microbenotes.com [microbenotes.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. rroij.com [rroij.com]

- 24. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 25. dgms.eu [dgms.eu]

- 26. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 27. acdlabs.com [acdlabs.com]

- 28. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 29. Electron ionization - Wikipedia [en.wikipedia.org]

Solubility of "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde" in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various chemical and pharmaceutical applications.[1][2] Recognizing the critical role of solubility in drug development, synthesis, and formulation, this document moves beyond theoretical discussions to provide actionable, field-proven experimental protocols. It is designed for researchers, scientists, and professionals in drug development who require a robust methodology for solubility assessment. The guide details both qualitative and quantitative approaches, culminating in a validated analytical method for precise solubility measurement.

Introduction: The Significance of Solubility for this compound

This compound is a versatile aromatic aldehyde of significant interest in organic synthesis and the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive aldehyde, a hydrophilic hydroxyethoxy group, and a substituted aromatic ring, makes it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that dictates its utility and handling in several key processes:

-

Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates, yield, and the impurity profile of a chemical synthesis. A solvent in which the starting materials are highly soluble can lead to a more homogeneous reaction mixture and improved outcomes.

-

Purification and Crystallization: Solubility gradients are the cornerstone of purification techniques like recrystallization. A deep understanding of solubility in different solvent systems is essential for designing efficient purification protocols to achieve high-purity material.

-

Formulation and Drug Delivery: For pharmaceutical applications, the hydroxyethoxy group can enhance the solubility of resulting drug candidates, potentially improving their bioavailability.[1] Understanding the solubility of the parent intermediate is the first step in this journey.

This guide provides the theoretical grounding and practical methodologies to empower researchers to accurately determine the solubility of this compound.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a predictive framework for estimating solubility.[3] Let's analyze the structure of this compound:

Caption: Key functional groups influencing solubility.

-

Polar Moieties: The molecule possesses a polar aldehyde group (-CHO) and a hydroxyethoxy group (-OCH₂CH₂OH). The terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. The ether linkage and the aldehyde's carbonyl oxygen are hydrogen bond acceptors. These features suggest an affinity for polar solvents.

-

Nonpolar Moiety: The disubstituted benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

Predicted Solubility:

-

High Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol, due to their ability to engage in hydrogen bonding. Polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) should also be effective due to dipole-dipole interactions.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity like dichloromethane (DCM).

-

Poor Solubility Expected in: Nonpolar aliphatic solvents such as hexane and cyclohexane, which cannot effectively solvate the polar functional groups.

Experimental Determination of Solubility

A multi-step approach, starting with a qualitative assessment and proceeding to a precise quantitative measurement, provides a comprehensive understanding of the compound's solubility.

Protocol for Qualitative Solubility Assessment

This initial screening method rapidly establishes a general solubility profile across a range of common laboratory solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into separate, clearly labeled 1-dram vials.

-

Solvent Addition: To each vial, add the selected solvent dropwise (e.g., 100 µL increments) from a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.[4][5]

-

Observation: Visually inspect the vial against a contrasting background to determine if the solid has completely dissolved.

-

Categorization: Record the results based on the approximate volume of solvent required for complete dissolution.

Data Recording:

A structured table should be used to log observations.

| Solvent | Polarity Index | Solvent Type | Observation (e.g., Dissolved in <0.5 mL) | Qualitative Solubility |

| Hexane | 0.1 | Nonpolar Aprotic | Insoluble after 2 mL | Insoluble |

| Toluene | 2.4 | Nonpolar Aprotic | --- | --- |

| Dichloromethane | 3.1 | Polar Aprotic | --- | --- |

| Ethyl Acetate | 4.4 | Polar Aprotic | --- | --- |

| Acetone | 5.1 | Polar Aprotic | --- | --- |

| Ethanol | 4.3 | Polar Protic | --- | --- |

| Methanol | 5.1 | Polar Protic | --- | --- |

| Water | 10.2 | Polar Protic | --- | --- |

This table should be filled out by the researcher based on experimental results.

Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (enough to ensure undissolved solid remains after equilibration) to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed, inert vial.

-

Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or orbital incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a volumetric pipette or syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis by HPLC-UV:

-

Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Self-Validating Analytical Method: HPLC-UV for Quantification

A robust analytical method is essential for trustworthy results. Reverse-phase HPLC with UV detection is well-suited for quantifying aromatic aldehydes.[6]

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | Standard, reliable instrumentation for this analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water (v/v) | A common mobile phase for aromatic aldehydes, adjust as needed for optimal retention. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| UV Detection | λmax ≈ 250-300 nm (determine experimentally) | Benzaldehyde derivatives typically have strong absorbance in this range.[7] |

Method Validation Steps:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).

-

Quantification: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

-

Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Example Calculation:

-

Concentration from HPLC (C_hplc): 50 µg/mL

-

Dilution Factor (DF): 100 (e.g., 100 µL of supernatant diluted to 10 mL)

-

Solubility = C_hplc * DF = 50 µg/mL * 100 = 5000 µg/mL = 5.0 mg/mL

Summary and Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions with rigorous, step-by-step experimental protocols for both qualitative and quantitative assessment, researchers can generate reliable and accurate solubility data. The detailed HPLC-UV method ensures the integrity of the quantitative results, making this guide an essential tool for any scientist working with this important chemical intermediate. Adherence to these protocols will facilitate more efficient process development, predictable reaction outcomes, and informed formulation strategies.

References

The Strategic Utility of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a bespoke aromatic aldehyde, has emerged as a precursor of significant interest in the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a reactive aldehyde, a solubilizing hydroxyethoxy group, and flanking methyl groups that modulate reactivity, offers a compelling platform for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block.

Introduction: A Molecule of Designed Versatility

This compound (CAS No. 1039948-89-4) is a crystalline solid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2][3] Its strategic importance stems from the orthogonal reactivity of its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-nitrogen bond formation, participating in a wide array of classical organic reactions. Concurrently, the terminal hydroxyl group of the ethoxy chain provides a handle for further functionalization or can be exploited to enhance the solubility of downstream products, a particularly valuable attribute in medicinal chemistry.[4][5] The steric and electronic influence of the two methyl groups on the aromatic ring further refines the reactivity of the aldehyde, offering a degree of control in synthetic transformations.

This guide will elucidate the synthetic pathway to this valuable precursor, explore its applications in key organic reactions, and provide detailed experimental procedures to facilitate its adoption in research and development settings.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable route to this compound is via the Williamson ether synthesis.[6][7][8] This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis commences with the readily available 4-hydroxy-3,5-dimethylbenzaldehyde, which is deprotonated to form a phenoxide that subsequently reacts with a 2-haloethanol.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, wherein the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide leaving group.[6][7] The choice of a primary halide, such as 2-chloroethanol or 2-bromoethanol, is crucial to favor the SN2 pathway and minimize the competing E2 elimination, which can be a significant side reaction with more sterically hindered halides.[7]

The reaction is typically carried out in the presence of a base to generate the phenoxide in situ. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile often being employed to enhance the rate of the SN2 reaction.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous syntheses of hydroxyethoxy-substituted benzaldehydes.[6]

Materials:

-

4-Hydroxy-3,5-dimethylbenzaldehyde

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent).

-

Add deionized water to the flask.

-

While stirring, add sodium hydroxide (1.5 equivalents) to the mixture.

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 7-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 2M sodium hydroxide solution (2 x volume), followed by brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde |

| Reagents | 2-Chloroethanol, NaOH |

| Solvent | Water |

| Reaction Time | 7-8 hours |

| Typical Yield | >85% (based on analogous reactions) |

Applications in Organic Synthesis: A Versatile Precursor

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This moiety readily participates in a variety of transformations, making it a valuable building block for more complex molecules.[4]

The Mannich Reaction: Access to β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (or another aldehyde), and a primary or secondary amine.[9][10] The product, a β-amino carbonyl compound known as a Mannich base, is a versatile synthetic intermediate.[9] this compound can serve as the aldehyde component in this reaction.

Mechanism: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. The enol form of the active hydrogen compound then attacks the iminium ion to form the Mannich base.[10]

Caption: General workflow of the Mannich reaction.

The Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[11][12][13] In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[11] this compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde.

Mechanism: The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of the enolizable carbonyl compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound.[13]

Caption: General workflow of the Aldol condensation.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its effective use and characterization.

| Property | Value | Reference |

| CAS Number | 1039948-89-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | ≥96% | [2] |

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR: Expected signals would include a singlet for the aldehydic proton (~9.8 ppm), a singlet for the aromatic protons, signals for the methylene protons of the hydroxyethoxy group (~4.0-4.2 ppm and ~3.8-4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Expected signals would include the aldehydic carbon (~191 ppm), aromatic carbons (in the range of 110-160 ppm), methylene carbons of the hydroxyethoxy group (~60-70 ppm), and methyl carbons (~20 ppm).

-

FTIR (cm⁻¹): Key characteristic peaks would be observed for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), aromatic C=C stretches (~1600 and 1450 cm⁻¹), and the C-O stretch of the ether (~1250 cm⁻¹).

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in creating versatile synthetic precursors. Its trifunctional nature provides a robust platform for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The reliable and scalable synthesis of this compound via the Williamson ether synthesis, coupled with the predictable reactivity of its aldehyde group in fundamental organic transformations, makes it an attractive building block for both academic and industrial research. Future investigations are likely to expand its utility in the synthesis of novel bioactive compounds and advanced polymeric materials, further solidifying its position as a valuable tool in the synthetic chemist's arsenal.

References

-

A Comprehensive Guide to this compound. (2024, September 16). Retrieved from Google Search.[4]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from Google Search.[14]

-

Synthesis method of Empagliflozin intermediate. (Patent). Eureka | Patsnap. Retrieved from Google Search.[15]

-

Empagliflozin synthesis. ChemicalBook. Retrieved from Google Search.[16]

-

This compound suppliers in Maharashtra. Retrieved from Google Search.[5]

-

Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo. Benchchem. Retrieved from Google Search.[17]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. (2014, April 13). Retrieved from Google Search.[6]

-

Williamson ether synthesis. TCI EUROPE N.V. Retrieved from Google Search.

-

14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2019, September 3). Retrieved from Google Search.[7]

-

Experiment 06 Williamson Ether Synthesis. Retrieved from Google Search.[8]

-

CN112194655A - Preparation method of empagliflozin intermediate. Google Patents. Retrieved from Google Search.[18]

-

Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from Google Search.[19]

-

1039948-89-4[this compound]. Acmec Biochemical. Retrieved from Google Search.[1]

-

MANNICH REACTION The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Retrieved from Google Search.[9]

-

1039948-89-4 this compound. AKSci. Retrieved from Google Search.[2]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Retrieved from Google Search.[10]

-

2-hydroxy-3,5-dimethylbenzaldehyde. Sigma-Aldrich. Retrieved from Google Search.

-

CN114213365A - Synthetic method of empagliflozin intermediate. Google Patents. Retrieved from Google Search.[20]

-

Mannich reaction. L.S.College, Muzaffarpur. (2020, September 24). Retrieved from Google Search.

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from Google Search.

-

This compound CAS NO.1039948-89-4. Retrieved from Google Search.[3]

-

107652278 Synthesis process for empagliflozin. WIPO Patentscope. Retrieved from Google Search.[21]

-

1039948-89-4|this compound. BLDpharm. Retrieved from Google Search.[22]

-

a study of the mannich reaction with. CORE. Retrieved from Google Search.[23]

-

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. the NIST WebBook. Retrieved from Google Search.[24]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from Google Search.[25]

-

Chemistry 211 Experiment 5. Retrieved from Google Search.[11]

-

Aldol Condensation. Beyond Benign. Retrieved from Google Search.[12]

-

The Aldol Condensation. Magritek. Retrieved from Google Search.[13]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from Google Search.[26]

-

FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram. ResearchGate. Retrieved from Google Search.[27]

-

Experiment 6 - Aldol Condensation. WebAssign. Retrieved from Google Search.[28]

-

Aldol Condensation Reaction Exp 10 | PDF. Scribd. Retrieved from Google Search.[29]

-

3,5-Dimethoxybenzaldehyde(7311-34-4) 1H NMR spectrum. ChemicalBook. Retrieved from Google Search.[30]

-

Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Retrieved from Google Search.[31]

-

4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3. Sigma-Aldrich. Retrieved from Google Search.[32]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. DigitalCommons@URI. (2008, September 8). Retrieved from Google Search.[33]

-

Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. Retrieved from Google Search.[34]

-

US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments. Google Patents. Retrieved from Google Search.[35]

-

FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... ResearchGate. Retrieved from Google Search.[36]

-

FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. ResearchGate. Retrieved from Google Search.[37]

-

3,5-Dimethoxybenzaldehyde. the NIST WebBook. Retrieved from Google Search.[38]

Sources

- 1. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. 1039948-89-4 this compound AKSci 0935AA [aksci.com]

- 3. This compound, CasNo.1039948-89-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. A Comprehensive Guide to this compound [tylonpharma.in]

- 5. This compound suppliers in Maharashtra. [tylonpharma.in]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 10. adichemistry.com [adichemistry.com]

- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 12. beyondbenign.org [beyondbenign.org]

- 13. magritek.com [magritek.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 16. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. CN112194655A - Preparation method of empagliflozin intermediate - Google Patents [patents.google.com]

- 19. youtube.com [youtube.com]

- 20. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 22. 1039948-89-4|this compound|BLD Pharm [bldpharm.com]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 25. rsc.org [rsc.org]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. webassign.net [webassign.net]

- 29. scribd.com [scribd.com]

- 30. 3,5-Dimethoxybenzaldehyde(7311-34-4) 1H NMR [m.chemicalbook.com]

- 31. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 32. 4-羟基-3,5-二甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 33. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 34. researchgate.net [researchgate.net]

- 35. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]

Unlocking the Therapeutic Potential of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a versatile chemical intermediate with significant, yet largely untapped, potential in medicinal chemistry. While primarily recognized for its role in the synthesis of the clinical-stage BET inhibitor Apabetalone, the inherent structural features of this molecule—a substituted benzaldehyde scaffold—suggest a broader range of pharmacological applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing its synthesis, proposing novel therapeutic applications based on robust structure-activity relationship (SAR) analysis, and providing detailed, actionable experimental protocols to investigate these hypotheses.

Introduction: Beyond a Synthetic Intermediate